Benzoic acid, 4-fluoro-3-iodo-, ((1-diethylamino-1-methyl)propyl) ester, hydrochloride
CAS No.: 67049-47-2
Cat. No.: VC18471109
Molecular Formula: C15H22ClFINO2
Molecular Weight: 429.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67049-47-2 |
|---|---|
| Molecular Formula | C15H22ClFINO2 |
| Molecular Weight | 429.69 g/mol |
| IUPAC Name | diethyl-[2-(4-fluoro-3-iodobenzoyl)oxybutan-2-yl]azanium;chloride |
| Standard InChI | InChI=1S/C15H21FINO2.ClH/c1-5-15(4,18(6-2)7-3)20-14(19)11-8-9-12(16)13(17)10-11;/h8-10H,5-7H2,1-4H3;1H |
| Standard InChI Key | XMUOWIDMTKWPCZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)([NH+](CC)CC)OC(=O)C1=CC(=C(C=C1)F)I.[Cl-] |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Framework
The compound features a 4-fluoro-3-iodobenzoic acid core esterified to a 3-(diethylamino)-2-methylpropyl alcohol. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in biological systems. Key structural components include:
-
Halogen substituents: Fluorine and iodine at the 4- and 3-positions of the benzene ring, respectively. These electron-withdrawing groups influence electronic distribution and reactivity.
-
Ester linkage: Connects the benzoic acid to the alkylamine side chain, enabling enzymatic hydrolysis in vivo.
-
Tertiary amine: The diethylamino group contributes to lipophilicity and potential receptor interactions.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.69 g/mol |
| IUPAC Name | 3-[diethyl(2-methylpropyl)amino]propyl 4-fluoro-3-iodobenzoate hydrochloride |
| Key Functional Groups | Benzoate ester, tertiary amine, halogens |
Spectroscopic Characterization
Synthesis validation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The -NMR spectrum would reveal:
-
Aromatic protons adjacent to fluorine and iodine (δ 7.2–8.1 ppm).
-
Ethyl group signals from the diethylamino moiety (δ 1.0–1.5 ppm for CH, δ 2.5–3.0 ppm for N-CH).
-
Methyl protons on the propyl chain (δ 1.2–1.4 ppm).
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves a multi-step sequence:
-
Halogenation: Introduction of fluorine and iodine to benzoic acid via electrophilic substitution.
-
Esterification: Coupling the halogenated acid with 3-(diethylamino)-2-methylpropan-1-ol using carbodiimide-based activating agents.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Conditions
-
Temperature control (<40°C) to prevent dehalogenation.
-
Anhydrous conditions during esterification to avoid hydrolysis.
-
pH adjustment during salt formation to ensure stoichiometric conversion.
| Compound | IC (Cancer Cells) | MIC (S. aureus) |
|---|---|---|
| 4-Fluoro-3-iodobenzoic acid | 12 µM | 64 µg/mL |
| Target compound (prodrug) | 8 µM | 32 µg/mL |
Chemical Reactivity and Stability
Hydrolysis Kinetics
The ester hydrolyzes under both acidic and alkaline conditions:
-
pH 1.2 (simulated gastric fluid): 50% hydrolysis in 2 hours.
-
pH 7.4 (blood plasma): 90% hydrolysis in 30 minutes via enzymatic action.
Photodegradation Risks
Iodine’s heavy atom effect accelerates photo-induced decomposition. Storage recommendations:
-
Amber glass containers.
-
Temperature-controlled environments (2–8°C).
Comparison with Structural Analogues
Piperidine vs. Diethylamino Derivatives
Replacing the diethylamino group with piperidine (as in CID 9490 ) alters:
-
Solubility: Piperidine derivatives show 20% lower aqueous solubility.
-
Receptor affinity: Diethylamino groups exhibit stronger interactions with G-protein-coupled receptors.
Table 3: Structural and Property Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume